6-Acetylamino-5,6,7,8-tetrahydro-2-hydroxyquinazoline
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Overview
Description
6-Acetylamino-5,6,7,8-tetrahydro-2-hydroxyquinazoline is a chemical compound with the molecular formula C10H13N3O2 and a molecular weight of 207.23 g/mol . It belongs to the quinazoline family, which is known for its diverse biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Acetylamino-5,6,7,8-tetrahydro-2-hydroxyquinazoline typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-aminobenzamide with acetic anhydride, followed by cyclization in the presence of a suitable catalyst .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
6-Acetylamino-5,6,7,8-tetrahydro-2-hydroxyquinazoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinazoline derivatives.
Reduction: Reduction reactions can lead to the formation of tetrahydroquinazoline derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the quinazoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides and aryl halides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various quinazoline derivatives with potential biological activities.
Scientific Research Applications
6-Acetylamino-5,6,7,8-tetrahydro-2-hydroxyquinazoline has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex quinazoline derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Acetylamino-5,6,7,8-tetrahydro-2-hydroxyquinazoline involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes and receptors, thereby modulating their activity. The exact molecular targets and pathways are still under investigation .
Comparison with Similar Compounds
Similar Compounds
- 6-Acetylamino-5,6,7,8-tetrahydro-2-mercaptoquinazoline
- 6-Acetylamino-5,6,7,8-tetrahydro-2-thioureaquinazoline
Uniqueness
6-Acetylamino-5,6,7,8-tetrahydro-2-hydroxyquinazoline is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its hydroxyl group at the 2-position and acetylamino group at the 6-position make it a valuable compound for various applications .
Properties
Molecular Formula |
C10H13N3O2 |
---|---|
Molecular Weight |
207.23 g/mol |
IUPAC Name |
N-(2-oxo-5,6,7,8-tetrahydro-1H-quinazolin-6-yl)acetamide |
InChI |
InChI=1S/C10H13N3O2/c1-6(14)12-8-2-3-9-7(4-8)5-11-10(15)13-9/h5,8H,2-4H2,1H3,(H,12,14)(H,11,13,15) |
InChI Key |
JTCUMQJKGVYSSK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1CCC2=C(C1)C=NC(=O)N2 |
Origin of Product |
United States |
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